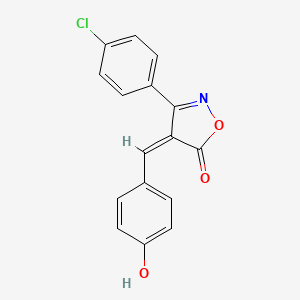
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, also known as BRD7389, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide works by binding to the acetyl-lysine recognition pocket of BET proteins, preventing them from binding to acetylated histones. This results in the downregulation of oncogene expression, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide has potent anti-proliferative effects on cancer cells, including those derived from leukemia, lymphoma, and solid tumors. It has also been found to induce apoptosis in cancer cells, while sparing normal cells. Additionally, N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide has been shown to inhibit tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of oncogene expression. However, one limitation is that it may not be effective in all types of cancer, as some tumors may not be dependent on BET proteins for their growth.
Future Directions
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of combination therapies that include N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide and other anti-cancer drugs. Additionally, further studies are needed to determine the optimal dosing and administration of N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide in humans. Finally, research is needed to identify biomarkers that can predict which patients are most likely to benefit from treatment with N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide involves a multi-step process that includes the reaction of 5-bromo-2-pyridinylamine with 4-isopropylbenzaldehyde, followed by the addition of acryloyl chloride. The final product is purified by column chromatography to obtain a white crystalline solid with a purity of over 95%.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential use in cancer research. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, N-(5-bromo-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide targets the bromodomain and extraterminal (BET) family of proteins, which are involved in the transcriptional regulation of oncogenes.
properties
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-12(2)14-6-3-13(4-7-14)5-10-17(21)20-16-9-8-15(18)11-19-16/h3-12H,1-2H3,(H,19,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCDMTKAWHSZNA-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5823317.png)
![4-[1-(cyclopropylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5823318.png)
![2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate](/img/structure/B5823323.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5823345.png)
![methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)


![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)
![3-chloro-N-{[(2,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5823376.png)


![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)